molecular formula C8H10BrNOS B14278901 3-Bromo-2,6-dimethyl-4-(methylsulfanyl)-1-oxo-1lambda~5~-pyridine CAS No. 125163-27-1

3-Bromo-2,6-dimethyl-4-(methylsulfanyl)-1-oxo-1lambda~5~-pyridine

Cat. No.: B14278901
CAS No.: 125163-27-1
M. Wt: 248.14 g/mol
InChI Key: ICAJITRTSRIRLH-UHFFFAOYSA-N
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Description

3-Bromo-2,6-dimethyl-4-(methylsulfanyl)-1-oxo-1lambda~5~-pyridine is a chemical compound with a complex structure that includes bromine, methyl, and methylsulfanyl groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,6-dimethyl-4-(methylsulfanyl)-1-oxo-1lambda~5~-pyridine typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. Common synthetic routes include:

    Bromination: Introduction of the bromine atom at the 3-position of the pyridine ring.

    Methylation: Addition of methyl groups at the 2 and 6 positions.

    Thiomethylation: Introduction of the methylsulfanyl group at the 4-position.

    Oxidation: Formation of the oxo group at the 1-position.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the desired transformations.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,6-dimethyl-4-(methylsulfanyl)-1-oxo-1lambda~5~-pyridine can undergo various chemical reactions, including:

    Oxidation: Conversion of the methylsulfanyl group to a sulfoxide or sulfone.

    Reduction: Reduction of the oxo group to a hydroxyl group.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution of the bromine atom can introduce various functional groups.

Scientific Research Applications

3-Bromo-2,6-dimethyl-4-(methylsulfanyl)-1-oxo-1lambda~5~-pyridine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-2,6-dimethyl-4-(methylsulfanyl)-1-oxo-1lambda~5~-pyridine involves its interaction with specific molecular targets and pathways. The bromine and methylsulfanyl groups may play a role in binding to target proteins or enzymes, while the oxo group can participate in redox reactions. These interactions can modulate biological activity and lead to various effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dimethyl-4-(methylsulfanyl)aniline
  • 2,6-Dimethyl-4-methylsulfanyl-phenol

Uniqueness

3-Bromo-2,6-dimethyl-4-(methylsulfanyl)-1-oxo-1lambda~5~-pyridine is unique due to the presence of the bromine atom and the specific arrangement of functional groups on the pyridine ring

Properties

CAS No.

125163-27-1

Molecular Formula

C8H10BrNOS

Molecular Weight

248.14 g/mol

IUPAC Name

3-bromo-2,6-dimethyl-4-methylsulfanyl-1-oxidopyridin-1-ium

InChI

InChI=1S/C8H10BrNOS/c1-5-4-7(12-3)8(9)6(2)10(5)11/h4H,1-3H3

InChI Key

ICAJITRTSRIRLH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=[N+]1[O-])C)Br)SC

Origin of Product

United States

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